TUPS

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du TUPS implique généralement la réaction de dérivés de 1,3,4-thiadiazole avec de l'isocyanate de 4-(trifluorométhyl)phényle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous atmosphère inerte afin d'éviter que l'humidité et l'oxygène n'interfèrent avec la réaction. Les conditions de réaction incluent souvent des températures modérées (environ 25-50 °C) et l'utilisation d'une base comme la triéthylamine pour faciliter la formation de la liaison urée.

Méthodes de production industrielles

À l'échelle industrielle, la production de this compound peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, minimisant ainsi le risque d'impuretés. Des systèmes de récupération et de recyclage des solvants sont également utilisés pour réduire les déchets et améliorer la durabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le TUPS subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes ou des sulfones, selon l'agent oxydant et les conditions utilisées.

Réduction : Le composé peut être réduit pour former des thiols ou des amines.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle thiadiazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols et amines.

Substitution : Divers dérivés de thiadiazole substitués.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse organique, en particulier dans la formation de dérivés d'urée.

Biologie : Utilisé dans des études impliquant l'inhibition enzymatique, en particulier les enzymes époxyde hydrolase et cytochrome P450.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires en raison de ses propriétés d'inhibition enzymatique.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition des enzymes époxyde hydrolase et cytochrome P450. En se liant aux sites actifs de ces enzymes, le this compound empêche le métabolisme de divers substrats, conduisant à des réponses physiologiques modifiées. Cette inhibition peut affecter les voies impliquées dans l'inflammation, le stress oxydatif et le métabolisme des lipides, ce qui fait du this compound un outil précieux pour étudier ces processus.

Applications De Recherche Scientifique

Introduction to TUPS

Target-Unrelated Peptides are sequences that do not bind to the intended target during biopanning processes. Their identification and characterization are crucial for improving the specificity and efficacy of therapeutic agents. The development of tools such as SAROTUP has facilitated the identification of these peptides, allowing researchers to filter out undesired sequences effectively.

Applications in Drug Development

This compound play a vital role in drug discovery and development. They are used to:

- Identify False Positives : In phage display techniques, this compound can be mistaken for true binding peptides. Tools like SAROTUP help researchers identify and exclude these false positives from their datasets, ensuring higher accuracy in drug candidate selection .

- Enhance Drug Efficacy : By understanding the interactions between this compound and biological targets, researchers can design more effective drugs that minimize off-target effects. For instance, computational methods have been employed to analyze this compound interactions, leading to improved drug design strategies .

Case Study: SAROTUP Implementation

A study utilized SAROTUP to analyze phage display libraries, identifying 74 selection-related this compound and 781 propagation-related this compound. This comprehensive database allows researchers to refine their selection processes significantly .

Diagnostic Applications

This compound are also instrumental in developing diagnostic tools:

- Biomarker Discovery : this compound can serve as potential biomarkers for various diseases. Their unique properties make them suitable candidates for developing novel diagnostic assays .

- Vaccine Development : The identification of specific this compound can aid in designing vaccines that elicit robust immune responses without cross-reactivity with non-target proteins .

Case Study: Cancer Diagnostics

Recent advancements have demonstrated that nanoparticles encapsulated with specific peptides can distinguish between cancerous and non-cancerous cells with high sensitivity and specificity. This approach leverages the unique binding properties of this compound to improve diagnostic accuracy .

Biotechnological Innovations

In biotechnology, this compound contribute to:

- Synthetic Biology : They are utilized in designing synthetic pathways for producing bioactive compounds, enhancing the yield and efficiency of bioprocesses.

- Agricultural Applications : Research indicates that certain this compound can influence plant growth and development, making them valuable for developing agrochemicals aimed at improving crop resilience .

Case Study: Agrochemical Development

A study identified a chemical compound that stimulates plant thermomorphogenesis by interfering with specific enzymatic activities. This compound's mechanism could be further explored using insights gained from studying this compound interactions with plant growth regulators .

Data Tables

The following tables summarize key findings related to this compound applications:

Mécanisme D'action

TUPS exerts its effects primarily through the inhibition of epoxide hydrolase and cytochrome P450 enzymes. By binding to the active sites of these enzymes, this compound prevents the metabolism of various substrates, leading to altered physiological responses. This inhibition can affect pathways involved in inflammation, oxidative stress, and lipid metabolism, making this compound a valuable tool in studying these processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de 1,3,4-thiadiazole : Ces composés partagent la structure cyclique du thiadiazole et présentent des activités biologiques similaires.

Urée de trifluorométhylphényle : Les composés comportant ce groupe fonctionnel présentent également des propriétés d'inhibition enzymatique.

Unicité du TUPS

Le this compound est unique en raison de son inhibition double de l'époxyde hydrolase et des enzymes du cytochrome P450, ce qui n'est pas couramment observé dans d'autres composés similaires. Cette double activité le rend particulièrement précieux dans la recherche axée sur les maladies cardiovasculaires et les troubles métaboliques.

Activité Biologique

-

Introduction

TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) is a selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions linked to arachidonic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies. -

Mechanism of Action

This compound primarily functions by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this conversion, this compound enhances the availability of EETs, which are known to have vasodilatory and anti-inflammatory effects. This inhibition has significant implications for cardiac health, particularly in conditions such as hypertrophy. -

Research Findings

A study conducted on male Sprague-Dawley rats demonstrated that this compound administration significantly mitigated isoprenaline-induced cardiac hypertrophy. The treatment resulted in decreased expression of hypertrophic markers such as ANP, BNP, and EPHX2, indicating a protective effect against cardiac remodeling . Table 1: Effects of this compound on Cardiac MarkersMarker Control (Isoprenaline) Isoprenaline + this compound ANP Increased Decreased BNP Increased Decreased EPHX2 Increased Decreased -

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental models:- Cardiac Hypertrophy Model : In a controlled study, rats treated with this compound showed significant reductions in cardiac mass and improved left ventricular function compared to controls receiving only isoprenaline .

- Cell Culture Studies : In vitro experiments using H9c2 cardiomyoblasts revealed that this compound treatment reduced cell death and apoptosis markers induced by isoprenaline. The protective role of this compound was attributed to its ability to maintain EET levels and modulate related signaling pathways .

-

Biological Activity Summary

The biological activity of this compound can be summarized as follows:- Inhibition of sEH : Leads to increased levels of EETs.

- Cardioprotection : Reduces hypertrophic responses in cardiac tissues.

- Anti-inflammatory Effects : Modulates inflammatory pathways through altered lipid mediator profiles.

-

The compound this compound demonstrates significant biological activity through its role as a soluble epoxide hydrolase inhibitor. Its ability to enhance EET levels provides promising avenues for therapeutic interventions in cardiovascular diseases characterized by hypertrophy and inflammation. Further research is warranted to explore its full potential and clinical applications. - References

Propriétés

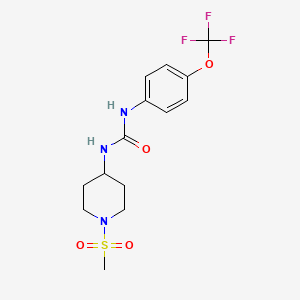

Formule moléculaire |

C14H18F3N3O4S |

|---|---|

Poids moléculaire |

381.37 g/mol |

Nom IUPAC |

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21) |

Clé InChI |

YORLNOBDSZJFQQ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

SMILES canonique |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TUPS |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.